molecular formula C13H11ClN2OS B11990292 N'-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide

N'-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11990292
M. Wt: 278.76 g/mol
InChI Key: AWWCRWADLQILFM-OQLLNIDSSA-N
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Description

N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and benzylidene groups.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Substituted derivatives at the chlorobenzylidene position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems. The molecular targets and pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-2-(2-furyl)acetohydrazide
  • N’-(4-Chlorobenzylidene)-2-(2-pyridyl)acetohydrazide

Comparison

N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which may impart specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds with different heterocyclic groups.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11ClN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI Key

AWWCRWADLQILFM-OQLLNIDSSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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